molecular formula C17H18N2OS B2818659 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 565447-15-6

5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2818659
CAS No.: 565447-15-6
M. Wt: 298.4
InChI Key: XFBZVEQCLWPFMK-UHFFFAOYSA-N
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Description

5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and antimicrobial research. The benzimidazole core is a privileged pharmacophore in drug discovery, known for its structural resemblance to naturally occurring purines, which allows its derivatives to interact effectively with the biopolymers of living systems . This specific compound features a methyl substituent and a (2-(m-tolyloxy)ethyl)thio side chain, modifications that are strategically designed to explore structure-activity relationships (SAR) and enhance biological activity .Benzimidazole derivatives are extensively investigated for their potent and broad-spectrum biological activities. Research indicates that 5-substituted and 2-thioether benzimidazole analogues, in particular, demonstrate promising antimicrobial properties . Some compounds in this class have shown efficacy against challenging Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established drugs like ciprofloxacin . Furthermore, certain 5-halo-substituted benzimidazole derivatives exhibit potent fungicidal activity against various fungal strains, with efficacy equivalent to or greater than the antifungal agent amphotericin B . The versatility of the benzimidazole scaffold also extends to other therapeutic areas, including anticancer, antitubercular, and anti-inflammatory applications, making it a highly valuable scaffold for developing new therapeutic candidates .This product is intended for research purposes only, providing chemists and biologists with a high-quality compound to support the development of novel antimicrobial agents and to advance the study of heterocyclic chemistry in drug discovery.

Properties

IUPAC Name

6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-4-3-5-14(10-12)20-8-9-21-17-18-15-7-6-13(2)11-16(15)19-17/h3-7,10-11H,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBZVEQCLWPFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Thioether Linkage: The benzimidazole intermediate is then reacted with an appropriate alkylating agent, such as 2-chloroethyl methyl sulfide, to introduce the thioether linkage.

    Attachment of the Tolyl Group: Finally, the compound is treated with m-tolyl alcohol in the presence of a strong base, such as sodium hydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole depends on its application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the p53 pathway.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzimidazole Derivatives

Compound Name Core Structure Substituents at 2-Position Key Functional Groups
5-Methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole (Target Compound) Benzimidazole (2-(m-Tolyloxy)ethyl)thio Thioether, ether, methylphenoxy
5-Methyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)methyl)thio)-1H-benzo[d]imidazole (3f) Bis-benzimidazole (5-Nitro-benzimidazolylmethyl)thio Thioether, nitro
5-Methyl-2-[(2-phenylethyl)thio]-1H-benzimidazole Benzimidazole Phenethylthio Thioether, phenyl
5-Nitro-1H-benzo[d]imidazole-2-thiol (4) Benzimidazole Thiol (-SH) Nitro, thiol
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole Benzimidazole (3,4-Dimethoxypyridinylmethyl)thio, difluoromethoxy Thioether, methoxy, difluoromethoxy

Key Observations :

  • The target compound distinguishes itself with a meta-tolyloxyethylthio group, combining ether and thioether linkages. This contrasts with simpler thioethers (e.g., phenethylthio in ) or nitro-containing analogs (e.g., 3f ).

Key Observations :

  • The target compound’s synthesis likely involves nucleophilic substitution of a benzimidazole-thiol precursor with 2-(m-tolyloxy)ethyl halide, analogous to methods in .
  • Yields for benzimidazole derivatives vary widely (40–85%), influenced by substituent reactivity and purification challenges .

Physicochemical and Spectroscopic Properties

Table 3: Physical and Spectroscopic Data

Compound Name Melting Point (°C) IR Data (cm⁻¹) Elemental Analysis (Calcd/Found)
Target Compound Not reported Not reported Not reported
3f >350 N-H (3585), NO₂ (1342, 1521)
Compound 4 300–303 C: 51.05/50.97; H: 3.86/3.80; S: 13.63/13.57
5-Methoxy-2-[(4-methoxyphenyl)thio]-1H-benzimidazole Not reported C=N (1627), S-C (736)

Key Observations :

  • High melting points (>300°C) are common for benzimidazoles due to strong intermolecular hydrogen bonding and aromatic stacking .
  • Nitro groups (e.g., in 3f) introduce distinct IR peaks (1342–1521 cm⁻¹) and may reduce solubility compared to ether-containing analogs .

Table 4: Reported Bioactivities of Analogs

Compound Name Biological Activity Mechanism/Relevance Reference
Target Compound Not explicitly reported Hypothesized: Enzyme inhibition (e.g., cytochrome P-450)
3f Antibacterial (structure-activity inferred) Nitro groups often correlate with antimicrobial activity
Cimetidine analogs Cytochrome P-450 inhibition Imidazole coordination to heme iron
5-(Difluoromethoxy) derivative Not reported Difluoromethoxy may enhance metabolic stability

Key Observations :

  • Imidazole derivatives like cimetidine demonstrate cytochrome P-450 inhibition via imidazole-heme iron coordination, suggesting a plausible mechanism for the target compound .

Biological Activity

5-Methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole, with the CAS number 565447-15-6 and molecular formula C₁₄H₁₈N₂OS, is a complex organic compound notable for its diverse biological activities. Its structure comprises a benzimidazole core linked to a thioether and an m-tolyloxyethyl substituent, contributing to its unique chemical properties and potential therapeutic applications.

Structural Characteristics

  • Core Structure : The benzimidazole core is known for its biological significance, often exhibiting antimicrobial and anticancer properties.
  • Functional Groups : The thioether linkage and the m-tolyloxyethyl group enhance solubility and bioactivity, making it a candidate for various medicinal applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound can inhibit microbial growth by targeting specific enzymes involved in resistance mechanisms. For instance, imidazole derivatives are known to disrupt bacterial cell membranes or inhibit essential metabolic pathways, which is crucial for their antimicrobial efficacy .

Anticancer Activity

The compound has shown promise as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells through interaction with molecular targets such as the p53 pathway. This interaction can lead to the activation of downstream apoptotic signals, facilitating cancer cell death .

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and blocking enzymes like cyclooxygenase (COX). This action may provide therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial resistance and inflammatory responses.
  • Cell Membrane Disruption : It can compromise the integrity of microbial cell membranes, leading to cell death.
  • Apoptosis Induction : By interacting with critical signaling pathways, it promotes apoptosis in cancer cells.

Comparison with Similar Compounds

This compound is unique compared to other imidazole derivatives due to its specific combination of structural elements. For example:

Compound NameStructure TypeNotable Activity
5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeAntimicrobial
5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeAnticancer
5-Hexyl-1,3,4-thiadiazol-2-amineThiadiazole derivativeAnti-inflammatory

The presence of the thioether linkage and m-tolyloxyethyl substituent in this compound enhances its solubility and bioactivity compared to these similar compounds .

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